1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile
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Overview
Description
1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C12H13NO2. This compound is characterized by a cyclopropane ring attached to a phenyl group substituted with two methoxy groups at the 2 and 6 positions, and a nitrile group at the carbon of the cyclopropane ring . It is a solid at room temperature and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile typically involves the reaction of 2,6-dimethoxybenzyl chloride with cyclopropanecarbonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction with lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like boron tribromide or aluminum chloride.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The nitrile group can act as a ligand for metal ions, facilitating catalytic processes. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile can be compared with similar compounds such as:
1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile: Similar structure but with methoxy groups at the 3 and 4 positions.
1-(4-Methoxyphenyl)cyclopropanecarbonitrile: Contains a single methoxy group at the 4 position.
1-(2,4-Dimethoxyphenyl)cyclopropanecarbonitrile: Methoxy groups at the 2 and 4 positions.
The unique positioning of the methoxy groups in this compound influences its chemical reactivity and binding properties, making it distinct from its analogs.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-14-9-4-3-5-10(15-2)11(9)12(8-13)6-7-12/h3-5H,6-7H2,1-2H3 |
InChI Key |
LXLMNPXKXSFBHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2(CC2)C#N |
Origin of Product |
United States |
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